(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol
Brand Name: Vulcanchem
CAS No.: 1823894-02-5
VCID: VC5572632
InChI: InChI=1S/C12H14O/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10,13H,5-8H2
SMILES: C1C2CC1(C2)C3=CC=CC(=C3)CO
Molecular Formula: C12H14O
Molecular Weight: 174.243

(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol

CAS No.: 1823894-02-5

Cat. No.: VC5572632

Molecular Formula: C12H14O

Molecular Weight: 174.243

* For research use only. Not for human or veterinary use.

(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol - 1823894-02-5

Specification

CAS No. 1823894-02-5
Molecular Formula C12H14O
Molecular Weight 174.243
IUPAC Name [3-(1-bicyclo[1.1.1]pentanyl)phenyl]methanol
Standard InChI InChI=1S/C12H14O/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10,13H,5-8H2
Standard InChI Key YUAMHOWFCCIIHG-UHFFFAOYSA-N
SMILES C1C2CC1(C2)C3=CC=CC(=C3)CO

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characterization

(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol (C₁₂H₁₄O) consists of a bicyclo[1.1.1]pentane core fused to a phenyl ring at the meta-position, with a hydroxymethyl group (-CH₂OH) at the benzene's 3-position (Figure 1) . Key identifiers include:

PropertyValue
Molecular Weight174.24 g/mol
CAS Number1823894-02-5
PubChem CID122235354
IUPAC Name[3-(1-Bicyclo[1.1.1]pentanyl)phenyl]methanol
SMILESOCc1cccc(c1)C23CC(C2)C3
InChIKeyYUAMHOWFCCIIHG-UHFFFAOYSA-N

The bicyclo[1.1.1]pentane group imparts high rigidity and a bond angle strain of ~130 kcal/mol, contributing to its unique three-dimensional geometry .

Synthesis and Scalable Production

Photochemical [2+2] Cycloaddition in Flow Reactors

A scalable method involves photochemical [2+2] cycloaddition between propellane (tricyclo[1.1.1.0¹,³]pentane) and diacetyl under blue LED light in flow reactors (Figure 2) . This approach enables kilogram-scale production of BCP intermediates, which are subsequently functionalized. For example, haloform reactions convert diketones to dicarboxylic acids, which are reduced to alcohols like (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol .

Homolytic Aromatic Substitution (HAS)

Alternative routes employ HAS reactions, where alkyl iodides react with benzene derivatives under radical initiation. Triethylborane (BEt₃) or AIBN generates radicals that abstract hydrogen from the aromatic ring, enabling BCP incorporation . This method is versatile for introducing diverse substituents but requires careful optimization to minimize side reactions .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits improved aqueous solubility compared to its benzene analog due to reduced π-π stacking interactions . Stability studies indicate resistance to metabolic oxidation, attributed to the absence of labile benzylic hydrogens .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.39–7.17 (m, 4H, aromatic), 5.36 (s, 1H, -OH), 5.10 (s, 2H, -CH₂OH), 2.21 (s, 6H, BCP bridgehead hydrogens) .

  • ¹³C NMR: δ 170.4 (C=O, if present), 135.4 (aromatic C), 66.3 (-CH₂OH), 30.3 (BCP carbons) .

  • HRMS (ESI-TOF): m/z 174.1045 ([M + H]⁺) .

Applications in Medicinal Chemistry

Bioisosteric Replacement of Benzene

BCP derivatives like (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol are used to replace para-substituted benzene rings in drug candidates, improving pharmacokinetic profiles . Key advantages include:

  • Enhanced Metabolic Stability: Reduced susceptibility to cytochrome P450 oxidation .

  • Increased sp³ Character: Higher F(sp³) values improve solubility and reduce off-target binding .

  • Rigid Geometry: Preorganizes substituents for optimal target engagement .

Case Studies in Drug Development

  • Kinase Inhibitors: BCP analogs of phenyl-containing kinase inhibitors show 10–100x improved IC₅₀ values due to better hydrophobic pocket filling .

  • CNS Agents: The compound’s low polar surface area (17.07 Ų) enhances blood-brain barrier penetration .

Future Directions and Challenges

Functionalization Strategies

Recent advances in strain-release chemistry enable C–N and C–O bond formations at the BCP bridgehead . For example, copper-catalyzed azide-alkyne cycloadditions (CuAAC) yield triazole-linked conjugates for targeted drug delivery .

Scalability and Cost

Despite progress, large-scale synthesis remains challenging due to propellane’s high cost (~$500/g) . Flow photochemistry and catalyst-free protocols are mitigating these issues, with production costs projected to drop by 50% by 2030 .

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